2-Ethylhexanoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87892. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

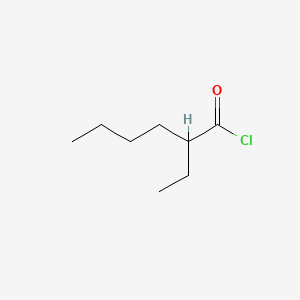

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethylhexanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSGQBNCVASPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027308 | |

| Record name | 2-Ethylhexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanoyl chloride, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

760-67-8 | |

| Record name | 2-Ethylhexanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexanoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoyl chloride, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81065MP285 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylhexanoyl Chloride

CAS Number: 760-67-8

This technical guide provides a comprehensive overview of 2-Ethylhexanoyl chloride, a key chemical intermediate in various industrial applications. The document is intended for researchers, scientists, and professionals in the fields of drug development, polymer science, and agrochemical synthesis. It details the compound's properties, synthesis, and significant applications, supported by experimental protocols and schematic diagrams.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is a reactive acyl chloride that is miscible with common organic solvents but reacts with water.[1][2] The key physical and chemical properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 760-67-8 | [3][4] |

| Molecular Formula | C₈H₁₅ClO | [3] |

| Molecular Weight | 162.66 g/mol | [3][5] |

| Appearance | Colorless to yellowish liquid | [1][6] |

| Odor | Pungent | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Density | 0.939 g/mL at 25 °C | [3] |

| Boiling Point | 67-68 °C at 11 mmHg | [3][5] |

| Melting Point | < -75 °C | [6][7] |

| Flash Point | 79 °C | [6][7] |

| Vapor Pressure | 0.72 mmHg at 67.7 °C | [3][6] |

| Refractive Index | n20/D 1.433 | [3] |

| Solubility | Miscible with common organic solvents, reacts with water | [1][2] |

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[6][7] It is also harmful if swallowed or inhaled.[7] Due to its reactivity with water, it should be handled in a dry, well-ventilated area, and stored away from moisture and sources of ignition.[6]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage |

| Corrosive to metals (Category 1) | H290: May be corrosive to metals |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the reaction of 2-ethylhexanoic acid with a chlorinating agent, such as thionyl chloride or phosgene.[2]

Experimental Protocol: Synthesis from 2-Ethylhexanoic Acid and Thionyl Chloride

This protocol describes a general procedure for the synthesis of an acyl chloride from a carboxylic acid.

Materials:

-

2-Ethylhexanoic acid

-

Thionyl chloride

-

Reaction flask with a reflux condenser and a gas outlet to neutralize HCl gas

Procedure:

-

In a well-ventilated fume hood, charge a round-bottomed flask with 2-ethylhexanoic acid.

-

Slowly add an excess of thionyl chloride (typically 2-3 molar equivalents) to the flask at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-3 hours, or until the evolution of hydrogen chloride and sulfur dioxide gas ceases.[3][6]

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound is then purified by fractional distillation under vacuum.[6]

Caption: Synthesis of this compound.

References

2-Ethylhexanoyl chloride molecular weight and formula

An In-depth Technical Guide to 2-Ethylhexanoyl Chloride

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Core Chemical Data

This compound is a colorless to light-colored transparent liquid with a strong, irritating odor.[1] It is classified as a corrosive substance and reacts with water.[4][5][6] Key quantitative data for this compound are summarized below.

| Identifier | Value | References |

| Molecular Formula | C8H15ClO | [1][4][7][8] |

| Linear Formula | CH3(CH2)3CH(C2H5)COCl | [9] |

| Molecular Weight | 162.66 g/mol | [8][9] |

| CAS Number | 760-67-8 | [1][4][7][9] |

| Density | 0.939 g/mL at 25 °C | [1][9] |

| Boiling Point | 67-68 °C at 11 mmHg | [1][8][9] |

| Melting Point | < -75 °C | [1][8] |

| Flash Point | 69 °C (closed cup) | [9] |

| Refractive Index | n20/D 1.433 | [9] |

Synthesis of this compound

The industrial synthesis of this compound is a critical process for ensuring a high-purity intermediate for subsequent chemical manufacturing. A common and efficient laboratory-scale synthesis involves the reaction of 2-ethylhexanoic acid with a chlorinating agent.

Experimental Protocol: Synthesis via Phosgenation

A documented method for the synthesis of this compound involves the use of phosgene as the chlorinating agent, catalyzed by N-methyl-2,6-dimethyl-4-pyridone.

Materials:

-

2-Ethylhexanoic acid

-

Phosgene (COCl2)

-

N-methyl-2,6-dimethyl-4-pyridone (catalyst)

-

An appropriate inert solvent (e.g., dichloromethane)

Procedure:

-

A solution of 2-ethylhexanoic acid in an inert solvent is prepared in a reaction vessel equipped with a stirrer, a gas inlet tube, and a condenser connected to a scrubbing system for excess phosgene.

-

A catalytic amount of N-methyl-2,6-dimethyl-4-pyridone (e.g., 10 mmols) is added to the solution.

-

Phosgene gas (e.g., 117 g) is introduced into the reaction mixture over a period of approximately 2.5 hours while maintaining a controlled temperature.

-

The reaction progress is monitored by appropriate analytical techniques (e.g., IR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch).

-

Upon completion of the reaction, any excess phosgene and solvent are removed under reduced pressure.

-

The crude this compound is then purified by distillation to yield the final product.[10]

This method has been reported to achieve a yield of 89% of this compound after distillation.[10]

Applications in Synthesis

This compound is a versatile reagent in organic synthesis, primarily used for the introduction of the 2-ethylhexanoyl group into molecules. Its major applications include:

-

Pharmaceuticals: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3]

-

Agrochemicals: The compound is fundamental in the manufacturing of herbicides, pesticides, and fungicides.[1][2][3]

-

Organic Peroxides: It is a primary precursor in the production of organic peroxides, which are used as initiators in polymerization processes.[1][6][8]

-

Specialty Chemicals: It is also used in the synthesis of dyes, coatings, and other specialty polymers.[2]

Synthetic Pathway Overview

The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent use in the production of other chemical entities.

Caption: Workflow for the synthesis and application of this compound.

References

- 1. sincerechemical.com [sincerechemical.com]

- 2. bromchemlaboratories.in [bromchemlaboratories.in]

- 3. This compound [wilmar-international.com]

- 4. Page loading... [wap.guidechem.com]

- 5. kscl.co.in [kscl.co.in]

- 6. products.basf.com [products.basf.com]

- 7. Hexanoyl chloride, 2-ethyl- [webbook.nist.gov]

- 8. This compound | 760-67-8 | C8H15ClO [shreesulphuric.com]

- 9. This compound 98 760-67-8 [sigmaaldrich.com]

- 10. prepchem.com [prepchem.com]

2-Ethylhexanoyl chloride synthesis from 2-ethylhexanoic acid

An In-depth Technical Guide to the Synthesis of 2-Ethylhexanoyl Chloride from 2-Ethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound from 2-ethylhexanoic acid, a critical intermediate in the pharmaceutical and agrochemical industries.[1] The document details various synthetic routes, presents quantitative data for comparison, and offers detailed experimental protocols.

Introduction

This compound (CAS No. 760-67-8) is a reactive acyl chloride widely used in organic synthesis.[2] Its utility stems from the facile introduction of the 2-ethylhexanoyl moiety into various molecules, enabling the construction of complex chemical structures.[1] The primary method for its synthesis involves the chlorination of 2-ethylhexanoic acid using common chlorinating agents. This guide will focus on the most prevalent methods utilizing thionyl chloride, oxalyl chloride, and phosgene.

Synthetic Methodologies and Data

The conversion of 2-ethylhexanoic acid to this compound is typically achieved through nucleophilic acyl substitution. The choice of chlorinating agent can significantly impact reaction conditions, yield, and purity of the final product. Below is a summary of quantitative data associated with different synthetic approaches.

| Chlorinating Agent | Catalyst/Additive | Molar Ratio (Acid:Reagent) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Thionyl Chloride | None | 1:1.5 | Reflux | Until gas evolution ceases | ~90 | >98 | [3] |

| Thionyl Chloride | N-chlorosuccinimide, HCl | 1:3 (initial), then 1:2 | 70, then 80 | 2, then 2 | 17.6 | 85.7 | [4] |

| Oxalyl Chloride | DMF (catalytic) | 1:1.3 | Room Temperature | 1.5 | High (not specified) | High (not specified) | General procedure |

| Phosgene | N-methyl-2,6-dimethyl-4-pyridone | 1: (excess) | 115-120 | 2.5 | 89 | >99 | [5][6] |

| Phosgene | Recycled catalyst adduct | 1:1.07 | 45 | Continuous | High (not specified) | High (not specified) | Industrial process |

Reaction Mechanisms

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Reaction with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which is a better leaving group than the hydroxyl group.[7] The chloride ion then acts as a nucleophile, attacking the carbonyl carbon to yield the acid chloride, sulfur dioxide, and hydrogen chloride.[8]

Caption: Reaction mechanism of 2-ethylhexanoic acid with thionyl chloride.

Reaction with Oxalyl Chloride and DMF (Vilsmeier Reagent)

When using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often employed. DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species.[9][10] This reagent then reacts with the carboxylic acid to form the acid chloride, regenerating the DMF catalyst.[10]

Caption: Catalytic cycle for the formation of this compound using oxalyl chloride and DMF.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using different chlorinating agents.

Synthesis using Thionyl Chloride

This protocol is adapted from a procedure for a similar acid chloride.[3]

Materials:

-

2-methyl-2-ethyl-hexanoic acid (316 g, 2 moles)

-

Thionyl chloride (357 g, 3 moles)

Procedure:

-

Combine 2-methyl-2-ethyl-hexanoic acid and thionyl chloride in a suitable reaction vessel equipped with a reflux condenser and a gas outlet to vent HCl and SO₂ gases to a scrubber.

-

Heat the mixture to boiling with agitation.

-

Continue heating until the evolution of gas has ceased.

-

Distill off the excess thionyl chloride at atmospheric pressure.

-

Fractionally distill the residue under vacuum. Collect the fraction boiling at 78°C at 13 mmHg. This procedure yields approximately 320 g (90% of theory) of 2-methyl-2-ethyl-hexanoyl chloride.[3]

Synthesis using Phosgene

This protocol is based on an industrial synthesis method.[5]

Materials:

-

2-ethylhexanoic acid (1 mol)

-

N-methyl-2,6-dimethyl-4-pyridone (10 mmols)

-

Phosgene (117 g)

Procedure:

-

In a reactor equipped for gas introduction and heating, charge the 2-ethylhexanoic acid and the catalyst.

-

Heat the mixture to 115-120°C.

-

Introduce phosgene gas over 2.5 hours while maintaining the temperature.

-

After the addition of phosgene is complete, continue stirring for an additional 1.5 hours at the same temperature.

-

Degas the reaction mixture with nitrogen to remove any residual phosgene and HCl.

-

Purify the crude this compound by distillation under reduced pressure. A yield of 89% is reported after distillation.[5][6]

Purification

Fractional distillation under reduced pressure is the most common method for purifying this compound.[3][4] This technique is effective in removing unreacted starting materials, by-products, and residual catalyst. Given the relatively high boiling point of this compound (boiling point 67-68 °C at 11 mmHg), vacuum distillation is necessary to prevent decomposition at higher temperatures.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. US4297301A - Process for the manufacture of organic acid chlorides - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. echemi.com [echemi.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Reaction of 2-Ethylhexanoyl Chloride with Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reaction between 2-ethylhexanoyl chloride and water. The core of this process is a nucleophilic acyl substitution reaction, specifically hydrolysis, which yields 2-ethylhexanoic acid and hydrochloric acid. This document details the underlying reaction mechanism, discusses the kinetic and thermodynamic parameters by drawing comparisons with related aliphatic acyl chlorides, outlines detailed experimental protocols for studying this reaction, and presents factors that influence the reaction rate. The content is intended for researchers, scientists, and professionals in drug development who utilize acyl chlorides as reactive intermediates in synthesis.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound with water is a classic example of nucleophilic acyl substitution.[1][2] Acyl chlorides are among the most reactive carboxylic acid derivatives due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms, which render the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3][4]

The mechanism proceeds through a two-step addition-elimination pathway:

-

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient tetrahedral intermediate where the original double bond of the carbonyl group is broken, and the oxygen atom acquires a negative charge.[1][5]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.[5]

-

Deprotonation: A final, rapid proton transfer from the oxonium ion to a water molecule (or another base) yields the final products: 2-ethylhexanoic acid and a hydronium ion (which combines with the chloride ion to form hydrochloric acid).[2][6]

The overall reaction can be summarized as:

CH3(CH2)3CH(C2H5)COCl + H2O → CH3(CH2)3CH(C2H5)COOH + HCl

Because hydrochloric acid is generated, the reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or a tertiary amine, to neutralize the acid and prevent it from causing side reactions.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step mechanism of the hydrolysis of this compound.

Caption: Hydrolysis mechanism of this compound.

Kinetic and Thermodynamic Data

The branching at the α-carbon (the ethyl group in this compound) is expected to influence the reaction rate due to steric hindrance. Bulky groups can slow down the initial nucleophilic attack, thus decreasing the overall reaction rate compared to a linear acyl chloride of similar molecular weight.[1]

For comparative purposes, the table below presents activation parameters for the hydrolysis of various alkyl chloroformates in water, as reported by Queen (1967). While not identical, these compounds provide insight into the energetic landscape of the hydrolysis of similar aliphatic acid chlorides.

| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| Methyl Chloroformate | 15.6 | -15.1 |

| Ethyl Chloroformate | 16.3 | -14.3 |

| Isopropyl Chloroformate | 18.3 | -9.0 |

| tert-Butyl Chloroformate | 23.4 | +1.0 |

Data sourced from Queen, A. Can. J. Chem. 1967, 45(14), 1619-1629.

The trend shows that increasing steric bulk (from methyl to tert-butyl) leads to a higher activation enthalpy (ΔH‡), indicating a greater energy barrier for the reaction. A similar trend would be expected when comparing linear acyl chlorides to the branched structure of this compound.

Experimental Protocols

Monitoring the hydrolysis of this compound requires methods that can track the rapid consumption of the reactant or the formation of products. Due to the high reactivity, techniques with fast response times are essential.

Conductometric Analysis

This method is highly suitable for monitoring the hydrolysis of acyl chlorides as the reaction produces hydrochloric acid, which dissociates into H⁺ and Cl⁻ ions, leading to a significant increase in the electrical conductivity of the solution.[8]

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetone).

-

Prepare the desired solvent mixture (e.g., 80:20 v/v acetone:water) in a volumetric flask.

-

-

System Setup:

-

Place a known volume of the acetone-water solvent into a jacketed reaction vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C) using a circulating water bath.

-

Immerse a calibrated conductivity probe into the solution and allow the system to reach thermal equilibrium with gentle stirring.

-

-

Reaction and Measurement:

-

Record the initial conductivity of the solvent mixture.

-

Using a microsyringe, rapidly inject a small, known volume of the this compound stock solution into the stirring solvent.

-

Simultaneously, begin recording the conductivity at regular time intervals.

-

-

Data Analysis:

-

The reaction follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting ln(σ∞ - σt) versus time, where σt is the conductivity at time t and σ∞ is the final conductivity upon reaction completion. The slope of this plot will be -k.[8]

-

NMR Spectroscopy Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring reaction kinetics by tracking the disappearance of reactant signals and the appearance of product signals over time.

Methodology:

-

Sample Preparation:

-

In an NMR tube, prepare a solution of this compound in a deuterated solvent that is miscible with water (e.g., acetone-d6).

-

Add a known concentration of an internal standard (e.g., trimethylsilyl propanoate, TSP) for quantitative analysis.

-

-

System Setup:

-

Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired reaction temperature.

-

Acquire an initial ¹H NMR spectrum to identify the characteristic peaks of this compound. The α-proton (CH) next to the carbonyl group is a good candidate for monitoring.

-

-

Reaction and Measurement:

-

Inject a precise amount of D₂O into the NMR tube and immediately begin acquiring a series of ¹H NMR spectra at set time intervals.

-

-

Data Analysis:

-

Integrate the area of a characteristic reactant peak (e.g., the α-proton of this compound) and a product peak (e.g., the α-proton of 2-ethylhexanoic acid) relative to the internal standard in each spectrum.

-

Plot the concentration of this compound versus time. The data can then be fitted to a first-order rate equation to determine the rate constant.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for a kinetic study of this compound hydrolysis.

Caption: General experimental workflow for kinetic analysis.

Factors Influencing the Reaction

Several factors can significantly affect the rate and outcome of the hydrolysis of this compound:

-

Steric Hindrance: As previously mentioned, the 2-ethyl group provides steric bulk around the carbonyl carbon, which can impede the approach of the water nucleophile, making the reaction slower than that of its linear isomer, octanoyl chloride.

-

Solvent: The polarity and nucleophilicity of the solvent play a crucial role. The reaction is typically performed in a mixture of an organic solvent (like acetone) and water to ensure miscibility of the acyl chloride. The composition of the solvent mixture will influence the reaction rate.

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. By determining the rate constants at various temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation.

-

pH: Under neutral or acidic conditions, water is the primary nucleophile. Under basic conditions (e.g., in the presence of hydroxide ions), the reaction is significantly faster because the hydroxide ion is a much stronger nucleophile than water.[5]

Conclusion

The reaction of this compound with water is a rapid and exothermic hydrolysis that proceeds via a well-established nucleophilic acyl substitution mechanism. While specific kinetic data for this compound is sparse, its reactivity can be understood and predicted by comparison with other aliphatic acyl chlorides. The steric hindrance imparted by the 2-ethyl group is a key structural feature influencing its reactivity. The experimental protocols outlined in this guide, particularly conductometry and NMR spectroscopy, provide robust methods for quantifying the kinetics of this transformation, enabling precise control and optimization in synthetic applications.

References

- 1. Kinetics of the hydrolysis of acyl chlorides in pure water | Semantic Scholar [semanticscholar.org]

- 2. (2S)-2-Ethylhexanoylchloride | C8H15ClO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. Calorimetric studies on hydrolysis of glucosides. II. Heats of hydrolysis of alpha-1,6 glucosidic linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method | MDPI [mdpi.com]

- 5. scholars.fhsu.edu [scholars.fhsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2-Ethylhexanoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethylhexanoyl chloride in various organic solvents. Given its role as a reactive intermediate in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals, a thorough understanding of its solubility is crucial for reaction optimization, process design, and safety. This document presents available solubility data, discusses the compound's reactivity with different solvent types, and provides a general experimental protocol for solubility determination.

Core Concepts: Solubility and Reactivity

This compound (CAS No. 760-67-8) is a colorless to yellowish liquid with a pungent odor.[1][2] Its chemical structure, featuring a reactive acyl chloride group, dictates its solubility and stability in various media. While generally highly soluble in aprotic organic solvents, its interaction with protic solvents is characterized by chemical reaction rather than simple dissolution. The compound is sensitive to moisture and hydrolyzes in the presence of water.[1]

Solubility Data

Quantitative solubility data for this compound in specific organic solvents is not extensively reported in publicly available literature. This is primarily because it is considered miscible with most common aprotic organic solvents, meaning it is soluble in all proportions.[1][2][3][4] The table below summarizes the available qualitative and observational solubility information.

| Solvent Classification | Solvent Example | Reported Solubility | Notes |

| Aprotic Polar | Acetone | Soluble / Miscible[5] | Generally a good solvent for acyl chlorides. |

| Acetonitrile | Miscible | Expected to be an effective solvent. | |

| Tetrahydrofuran (THF) | Miscible | A common solvent for reactions involving acyl chlorides. | |

| Ethyl Acetate | Miscible | Suitable for use as a reaction medium. | |

| Aprotic Nonpolar | Hexane | Miscible | Suitable for reactions where low polarity is required. |

| Toluene | Miscible | A common aromatic solvent for synthesis. | |

| Diethyl Ether | Miscible | Frequently used in organic synthesis. | |

| Dichloromethane (DCM) | Miscible | A versatile solvent for a wide range of organic compounds. | |

| Chloroform | Miscible | Similar to dichloromethane in its solvent properties. | |

| Protic | Water | Reacts[5][6] | Hydrolyzes to form 2-ethylhexanoic acid and hydrochloric acid. |

| Alcohols (e.g., Ethanol, Methanol) | Reacts | Undergoes alcoholysis to form the corresponding ester. | |

| Acetic Acid | Soluble[5] | While protic, it can be used as a solvent; however, potential for anhydride formation exists. |

Experimental Protocol: Determination of Solubility of a Reactive Compound

Due to the reactive nature of this compound, particularly with protic solvents, a carefully designed experimental protocol is necessary to assess its solubility. The following is a generalized method that can be adapted for specific laboratory conditions. This protocol focuses on a qualitative to semi-quantitative assessment in a new or uncharacterized aprotic solvent.

Objective: To determine the approximate solubility of this compound in a selected dry, aprotic organic solvent at a given temperature.

Materials:

-

This compound (>98% purity)

-

Anhydrous organic solvent of interest

-

Dry glassware (vials with screw caps, graduated cylinders, pipettes)

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Constant temperature bath or block

-

Inert gas supply (e.g., Nitrogen or Argon)

Methodology:

-

Preparation of Solvent and Equipment:

-

Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.

-

Use a freshly opened bottle of anhydrous solvent or a solvent that has been appropriately dried using standard laboratory procedures.

-

-

Initial Miscibility Test (Qualitative):

-

In a dry, inert gas-flushed vial, add 1 mL of the anhydrous solvent.

-

To this, add this compound dropwise while stirring.

-

Observe for any signs of immiscibility (e.g., formation of a second layer, cloudiness). If the mixture remains a single, clear phase after the addition of an equal volume of the acyl chloride, it can be considered miscible.

-

-

Semi-Quantitative Solubility Determination (for systems with limited solubility):

-

Accurately weigh a specific amount of the anhydrous solvent (e.g., 10 g) into a dry, tared vial equipped with a magnetic stir bar.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Under an inert atmosphere, add a small, accurately weighed amount of this compound to the solvent.

-

Stir the mixture for a set period (e.g., 15-30 minutes) and observe if the solute completely dissolves.

-

Continue adding small, weighed increments of this compound, allowing the system to equilibrate after each addition.

-

The point at which a persistent second phase or undissolved material is observed is the saturation point.

-

Calculate the solubility as the mass of solute per mass or volume of solvent.

-

-

Considerations for Reactive Solvents:

-

When assessing the interaction with a reactive solvent (e.g., an alcohol), the experiment is no longer a simple solubility test but a reaction monitoring study.

-

Techniques such as NMR spectroscopy, IR spectroscopy, or gas chromatography should be employed to analyze the composition of the mixture over time to determine the rate of reaction and the identity of the products formed.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in an organic solvent, taking into account its reactive nature.

Caption: Workflow for solubility assessment of this compound.

References

Spectroscopic Profile of 2-Ethylhexanoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylhexanoyl chloride (CAS No. 760-67-8), a key intermediate in the synthesis of various specialty chemicals, pharmaceuticals, and organic peroxides. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for researchers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃) on a 90 MHz instrument, exhibits characteristic signals corresponding to the different proton environments in the molecule.[1]

| Assignment (Structure) | Chemical Shift (δ) in ppm |

| A | 2.68 |

| B | 2.02 - 1.48 |

| C | 1.48 - 1.16 |

| D | 0.97 |

| E | 0.91 |

Data sourced from ChemicalBook.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound was obtained using a Bruker AM-270 instrument. While a detailed peak list is not publicly available, typical chemical shifts for acyl chlorides can be referenced for interpretation.

| Carbon Atom | Typical Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | 170-180 |

| Methine (CH) | 50-60 |

| Methylene (CH₂) | 20-40 |

| Methyl (CH₃) | 10-20 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, recorded using an ATR-Neat technique on a Bruker Tensor 27 FT-IR spectrometer, shows characteristic absorption bands for its functional groups.[2]

| Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Acyl Chloride) | 1810 - 1790 | Strong |

| C-H Stretch (Alkyl) | 2960 - 2850 | Strong |

| C-H Bend (Alkyl) | 1465 - 1375 | Medium |

| C-Cl Stretch | 800 - 600 | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound reveals a molecular ion peak and a characteristic fragmentation pattern. The mass of the molecular ion is 162 g/mol .[1][3]

| m/z | Relative Intensity (%) | Possible Fragment |

| 162 | Low | [M]⁺ (Molecular Ion) |

| 127 | 3.1 | [M-Cl]⁺ |

| 106 | 15.8 | [M-C₄H₈]⁺ |

| 99 | 9.3 | [C₆H₁₁O]⁺ |

| 83 | 16.0 | [C₆H₁₁]⁺ |

| 57 | 100.0 | [C₄H₉]⁺ (Base Peak) |

| 55 | 47.8 | [C₄H₇]⁺ |

| 43 | 23.9 | [C₃H₇]⁺ |

| 41 | 30.5 | [C₃H₅]⁺ |

| 29 | 15.3 | [C₂H₅]⁺ |

Data compiled from ChemicalBook and NIST WebBook.[1][3]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 90 MHz NMR spectrometer.

-

Sample Preparation : Approximately 0.04 mL of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃).[1]

-

Data Acquisition : The ¹H NMR spectrum was acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a Bruker AM-270 spectrometer was utilized.[2]

Infrared (IR) Spectroscopy

-

Instrumentation : A Bruker Tensor 27 FT-IR spectrometer.[2]

-

Sample Preparation : The spectrum was obtained using the Attenuated Total Reflectance (ATR) technique with the neat liquid sample.

-

Data Acquisition : The IR spectrum was recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer operating under electron ionization (EI) mode.

-

Sample Introduction : The sample was introduced into the ion source, which was maintained at a temperature of 260 °C, while the sample reservoir was at 140 °C.[1]

-

Ionization : Electron ionization was performed at an energy of 75 eV.[1]

-

Data Acquisition : The mass spectrum was scanned over a range of m/z values to detect the molecular ion and its fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Ethylhexanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for 2-Ethylhexanoyl chloride (CAS No. 760-67-8). The information is compiled and presented to ensure safe laboratory and manufacturing practices for professionals in research and drug development.

Chemical Identification and Properties

This compound is a reactive acyl chloride used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic peroxides.[1][2][3][4] Its high reactivity necessitates strict adherence to safety protocols.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C8H15ClO | [5] |

| Molecular Weight | 162.66 g/mol | [5][6] |

| CAS Number | 760-67-8 | [7] |

| EC Number | 212-081-1 | [7] |

| Appearance | Colorless to light yellow liquid | [8][9][10] |

| Odor | Pungent, stinging | [1][3][9] |

| Boiling Point | 163 - 167 °C (73 - 75 °C at 23 hPa) | [9] |

| Melting Point | < -75 °C | [3][9] |

| Flash Point | 69 °C - 79 °C (closed cup) | [3][6][9][11] |

| Density | 0.939 - 0.95 g/cm³ at 20-25 °C | [3][9][12] |

| Vapor Pressure | 3 hPa at 20 °C | [9] |

| Solubility | Decomposes/Hydrolyzes in water |[1][10][12] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is a combustible liquid that is corrosive to metals and causes severe skin burns and eye damage.[8][13] It is also harmful if swallowed, inhaled, or in contact with skin.[8][9][13]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Corrosive to Metals | 1 | H290: May be corrosive to metals.[2][8][13] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[7][9][13] |

| Acute Toxicity, Dermal | 3, 4 | H312: Harmful in contact with skin.[13][14] |

| Acute Toxicity, Inhalation | 2, 4 | H330/H332: Fatal or harmful if inhaled.[7][9][13] |

| Skin Corrosion / Irritation | 1B, 1C | H314: Causes severe skin burns and eye damage.[7][8][9][13] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[2][7][13] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[2][7][9] |

| Flammable Liquids | 4 | H227: Combustible liquid.[8][14] |

Toxicological Data

Exposure to this compound can cause moderate to severe health effects. It is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[5]

Table 3: Summary of Toxicological Data

| Endpoint | Species | Route | Value | Source(s) |

|---|---|---|---|---|

| LD50 | Laboratory animal/Rat | Oral | 1410 - 1500 mg/kg | [1][8][13] |

| LD50 | Rabbit | Dermal | >2010 mg/L | [1] |

| LC50 | Rat | Inhalation | 1.26 - 2.3 mg/L (1-hr exposure) | [1][9] |

| LC50 | Zebra fish (Danio rerio) | - | 147 mg/L (96-hr exposure) |[5] |

Experimental Protocols

The toxicological data presented in Safety Data Sheets are typically derived from standardized tests established by international organizations like the Organisation for Economic Co-operation and Development (OECD). While the specific, detailed reports for this compound are not publicly available, the methodologies follow established guidelines.

-

Acute Oral Toxicity (OECD Guideline 420/423): This test is typically conducted on rats. A single dose of the substance is administered by oral gavage. Animals are observed for signs of toxicity and mortality over a period of 14 days. The LD50 value is then calculated, representing the dose lethal to 50% of the test population.

-

Skin Sensitization (OECD Guideline 429): The Local Lymph Node Assay (LLNA) in mice is a common method. It measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance. An increase in proliferation above a certain threshold indicates that the substance is a skin sensitizer.[9]

-

Toxicity to Fish (OECD Guideline 203): This method exposes fish (e.g., Zebra fish) to the chemical for a 96-hour period.[5] The concentration of the chemical that is lethal to 50% of the fish population (LC50) is determined.[5]

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound is paramount. This involves a combination of engineering controls, safe work practices, and appropriate personal protective equipment.

Engineering Controls

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4][11][15] Local exhaust ventilation should be used to control the release of vapors at the source.[8]

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][15]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[5][11]

-

Skin Protection: Use chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene).[9][11] Wear appropriate protective clothing to prevent skin exposure.[8][11]

-

Respiratory Protection: If ventilation is inadequate or for emergency situations, use a full-face supplied-air respirator or a self-contained breathing apparatus (SCBA). Respirators must be approved under appropriate government standards such as NIOSH (US) or EN 149 (EU).[5][11]

Caption: Safe Handling Workflow for this compound.

Stability and Reactivity

Understanding the chemical's stability and reactivity is crucial to prevent hazardous incidents.

-

Reactivity: The substance decomposes in contact with water, liberating toxic gases like hydrogen chloride and potentially phosgene.[8][11] It can react exothermically with water, strong bases, alcohols, amines, and strong oxidizing agents.[9][14]

-

Chemical Stability: It is stable under normal, dry storage conditions.[8] It is sensitive to moisture and air.[15]

-

Conditions to Avoid: Avoid exposure to moisture, heat, sparks, open flames, and other ignition sources.[8][15]

-

Incompatible Materials: Water, strong bases, alcohols, amines, strong oxidizing agents.[11][14]

Caption: Reactivity and Incompatibility Profile.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of exposure. Always seek medical attention after administering first aid.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8] If breathing is difficult or stops, provide artificial respiration. Immediately call a poison center or doctor.[8][9]

-

Skin Contact: Immediately take off all contaminated clothing.[8] Rinse the skin with plenty of water/shower for at least 15 minutes.[8][15] Call a physician immediately.[9]

-

Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[8]

-

Ingestion: Rinse mouth with water.[5] Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[5] Call a poison center or doctor if you feel unwell.[8]

Caption: Emergency First Aid Response Flowchart.

Accidental Release and Disposal

-

Accidental Release: In case of a spill, evacuate personnel to a safe area.[5] Remove all sources of ignition.[5] Wear full PPE, including respiratory protection.[5] Absorb the spill with inert, non-combustible material (e.g., dry sand, earth) and place it into a sealed container for disposal.[11] Do not let the product enter drains.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This should be done via a licensed waste disposal company.[5][8] Do not dispose of as unused product.[5]

Storage and Transport

-

Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources.[1][5][15] Keep containers tightly closed and protect from moisture.[8][15] Store in a corrosives-resistant container with a resistant inner liner.[5][8] The area should be locked up or accessible only to authorized personnel.[9]

-

Transport: this compound is classified for transport with a UN number of 2927.[5] The proper shipping name is "TOXIC LIQUID, CORROSIVE, ORGANIC, N.O.S. (this compound)".[5][9] It falls under transport hazard class 6.1 (Toxic) with a subsidiary risk of 8 (Corrosive) and belongs to Packing Group II.[5][9]

References

- 1. 2-chlorure d'éthylhexanoyl - Keshengchem [keshengchemical.com]

- 2. guidechem.com [guidechem.com]

- 3. sincerechemical.com [sincerechemical.com]

- 4. nbinno.com [nbinno.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound 98 760-67-8 [sigmaaldrich.com]

- 7. This compound | C8H15ClO | CID 79103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. kscl.co.in [kscl.co.in]

- 10. products.basf.com [products.basf.com]

- 11. This compound(760-67-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. This compound | 760-67-8 [chemicalbook.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. kscl.co.in [kscl.co.in]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

2-Ethylhexanoyl Chloride: A Comprehensive Technical Guide to its Chemical Compatibility and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexanoyl chloride (2-EHC), a branched-chain acyl chloride, is a key intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and organic peroxides.[1][2][3] Its high reactivity, stemming from the electrophilic carbonyl carbon and the good leaving group ability of the chloride ion, makes it a versatile reagent for acylation reactions. However, this reactivity also necessitates a thorough understanding of its chemical compatibility and reactivity profile to ensure safe handling, storage, and use in research and development settings. This technical guide provides an in-depth overview of the chemical properties of this compound, with a focus on its compatibility with common laboratory materials and its reactivity with various classes of chemical compounds.

Chemical Reactivity Profile

This compound undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. The general mechanism involves the addition of the nucleophile to the carbonyl carbon, followed by the elimination of the chloride ion.

dot

Caption: General reaction pathway of this compound with nucleophiles.

The reactivity of this compound with common classes of compounds is summarized below:

-

Water: It reacts readily, and in some cases violently, with water and moisture to hydrolyze into 2-ethylhexanoic acid and hydrogen chloride (HCl) gas.[4] This reaction is exothermic and the liberation of corrosive HCl gas presents a significant hazard. Therefore, this compound must be handled and stored in dry conditions.[4]

-

Alcohols: The reaction with alcohols is vigorous and exothermic, yielding the corresponding 2-ethylhexanoate ester and hydrogen chloride.[5][6] This is a common method for the synthesis of esters.

-

Amines: this compound reacts rapidly with primary and secondary amines to form N-substituted 2-ethylhexanamides.[6][7][8] The reaction is highly exothermic. The hydrogen chloride produced will react with excess amine to form an ammonium salt.[7][8]

-

Strong Bases: It reacts exothermically with strong bases, such as hydroxides and alkoxides. These reactions can be hazardous and should be carefully controlled.

-

Oxidizing Agents: Reactions with strong oxidizing agents can be vigorous and potentially explosive. Contact with these materials should be avoided.

-

Reducing Agents: While less commonly reported, strong reducing agents may react with the acyl chloride functional group.

Hazardous Decomposition:

Upon thermal decomposition, this compound can release toxic and corrosive fumes, including hydrogen chloride gas, carbon monoxide, and carbon dioxide.[9]

Chemical Compatibility

The high reactivity of this compound necessitates careful selection of compatible materials for storage containers, reaction vessels, and handling equipment.

Material Compatibility Summary

| Material Class | Compatible Materials | Incompatible Materials |

| Metals | Glass-lined or Teflon-lined steel.[10] Certain grades of stainless steel may show resistance to short-term exposure, but long-term compatibility should be verified. | Aluminum, carbon steel, and other metals susceptible to corrosion by acids and chlorides. |

| Plastics | Polytetrafluoroethylene (PTFE)[11][12], Teflon[13][11] | Polypropylene (shows severe effect)[14][15][16], Polyethylene (HDPE & LDPE) (generally not recommended, especially for long-term storage)[5][17][18][19][20] |

| Elastomers | Compatibility should be tested; many common elastomers are likely to be degraded. | Natural rubber, Buna-N, Neoprene |

Note: The compatibility data is based on information for acyl chlorides in general and analogous compounds. It is crucial to perform specific compatibility testing for the intended application and conditions.

dot

Caption: Factors influencing material compatibility with this compound.

Experimental Protocols

Detailed experimental protocols for assessing the chemical compatibility and reactivity of this compound are crucial for ensuring safety and obtaining reliable data. The following are generalized methodologies based on established standards that can be adapted for this specific compound.

Protocol 1: Material Compatibility Testing (Adapted from ASTM G31 and ASTM D543)

Objective: To determine the compatibility of various materials (metals and plastics) with this compound under specified conditions.

Apparatus:

-

Glass reaction vessels with ground-glass joints

-

Condensers to prevent the ingress of moisture

-

Constant temperature bath

-

Analytical balance (±0.1 mg)

-

Material coupons (e.g., stainless steel 316, PTFE, Polypropylene) of known dimensions and surface area

-

Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

-

Specimen Preparation:

-

Clean material coupons with a suitable solvent to remove any grease or contaminants.

-

Dry the coupons thoroughly in a desiccator.

-

Accurately measure the dimensions and weigh each coupon to the nearest 0.1 mg.

-

-

Test Setup:

-

Place a known volume of this compound into a clean, dry reaction vessel under an inert atmosphere.

-

Suspend the material coupon in the liquid, ensuring it is fully immersed.

-

Seal the vessel and place it in a constant temperature bath set to the desired test temperature (e.g., ambient, 50°C).

-

-

Exposure:

-

Expose the coupons for a predetermined duration (e.g., 24 hours, 7 days, 30 days).

-

-

Post-Exposure Analysis:

-

Carefully remove the coupons from the test solution in a well-ventilated fume hood.

-

Clean the coupons to remove any reaction products according to standard procedures (e.g., ASTM G1 for metals).

-

Dry the coupons in a desiccator and re-weigh them.

-

Visually inspect the coupons for any signs of corrosion, discoloration, swelling, or degradation.

-

For plastic coupons, measure any changes in dimensions.

-

-

Data Analysis:

-

Calculate the corrosion rate for metal coupons in mils per year (mpy) or millimeters per year (mm/y).

-

Calculate the percentage change in weight and dimensions for plastic coupons.

-

dot

Caption: Workflow for assessing material compatibility with this compound.

Protocol 2: Reactivity with Nucleophiles (Calorimetric Study)

Objective: To quantitatively assess the reactivity of this compound with a model nucleophile (e.g., an alcohol or amine) by measuring the heat of reaction.

Apparatus:

-

Reaction calorimeter

-

Automated dosing system

-

Temperature and pressure sensors

-

Inert gas supply

Procedure:

-

Calorimeter Setup:

-

Calibrate the reaction calorimeter according to the manufacturer's instructions.

-

Charge the calorimeter with a known amount of the nucleophile (e.g., isopropanol) dissolved in a suitable inert solvent.

-

Pressurize the system with an inert gas.

-

Bring the contents to the desired reaction temperature.

-

-

Dosing:

-

Accurately weigh a specific amount of this compound.

-

Using the automated dosing system, add the this compound to the reaction mixture at a constant rate.

-

-

Data Collection:

-

Monitor and record the temperature and pressure of the reaction mixture throughout the addition and for a period afterward to ensure the reaction has gone to completion.

-

-

Data Analysis:

-

Calculate the heat of reaction (ΔH) from the temperature profile.

-

Determine the rate of heat evolution to understand the reaction kinetics.

-

Conclusion

This compound is a highly reactive and valuable chemical intermediate. Its safe and effective use hinges on a comprehensive understanding of its reactivity and compatibility. This guide provides a foundational understanding of these properties, emphasizing the importance of handling it under inert, dry conditions and using compatible materials such as glass-lined steel and PTFE. The provided experimental protocols offer a starting point for researchers to conduct their own detailed assessments tailored to their specific applications. Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before working with this chemical.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. PP (Polypropylene) – Chemical Resistance Chart [blog.darwin-microfluidics.com]

- 3. This compound | 760-67-8 | C8H15ClO [shreesulphuric.com]

- 4. prepchem.com [prepchem.com]

- 5. houstonpolytank.com [houstonpolytank.com]

- 6. savemyexams.com [savemyexams.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. eurolab.net [eurolab.net]

- 11. labdepotinc.com [labdepotinc.com]

- 12. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]

- 13. calpaclab.com [calpaclab.com]

- 14. labdepotinc.com [labdepotinc.com]

- 15. prinsco.com [prinsco.com]

- 16. calpaclab.com [calpaclab.com]

- 17. cipax.com [cipax.com]

- 18. braskem.com.br [braskem.com.br]

- 19. hippoplastique.com [hippoplastique.com]

- 20. Chemical Resistant Chart on Polyethylene | HAKKO CORPORATION as a Pioneer for Processing Resin Hose; High Quality, Made in Japan [hakko-eightron.com]

An In-depth Technical Guide to 2-Ethylhexanoyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

2-Ethylhexanoyl chloride (CAS No. 760-67-8), a derivative of 2-ethylhexanoic acid, is a highly reactive and versatile reagent in organic synthesis.[1][2] This colorless to pale yellow liquid, characterized by a pungent odor, serves as a crucial intermediate in the production of a wide array of chemical products, spanning pharmaceuticals, agrochemicals, polymers, and specialty chemicals.[3][4][5][6] Its utility stems from the reactive acyl chloride functional group, which readily participates in nucleophilic substitution reactions.[7][8]

Core Applications in Organic Synthesis

The primary role of this compound in organic synthesis is as a potent acylating agent . The electron-withdrawing nature of the chlorine and oxygen atoms renders the carbonyl carbon highly electrophilic, making it susceptible to attack by various nucleophiles.[7] This reactivity is harnessed to introduce the 2-ethylhexanoyl moiety into target molecules.

1. Acylation Reactions (O-Acylation and N-Acylation)

This compound is extensively used for the acylation of alcohols, phenols, and amines to form corresponding esters and amides.[7] These reactions are fundamental in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), where the introduction of the lipophilic 2-ethylhexyl group can modify the solubility, stability, and biological activity of a molecule.[3][4]

-

Esterification (O-Acylation): Alcohols and phenols react with this compound, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to afford 2-ethylhexanoate esters. The base serves to neutralize the hydrochloric acid byproduct.

-

Amidation (N-Acylation): Primary and secondary amines react readily to form N-substituted 2-ethylhexanamides. This reaction is a cornerstone in the synthesis of various pharmaceutical and agrochemical compounds.[3][8] The Schotten-Baumann reaction conditions, which involve using an acid chloride in the presence of a dilute alkali, are often employed for these acylations.[7]

2. Synthesis of Organic Peroxides

A major industrial application of this compound is in the production of organic peroxides, particularly diacyl peroxides.[4][5][6][9] These compounds are synthesized by reacting this compound with hydrogen peroxide or an alkyl hydroperoxide, typically in the presence of a base.[10]

The resulting di(2-ethylhexanoyl) peroxide is a crucial free-radical initiator used in the polymerization of monomers such as ethylene, propylene, and vinyl chloride.[4] The controlled decomposition of these peroxides allows for precise management of polymer chain growth, which is essential for producing plastics like polyethylene and polypropylene with desired properties.[4]

3. Friedel-Crafts Acylation

This compound can be used in Friedel-Crafts acylation reactions to introduce the 2-ethylhexanoyl group onto an aromatic ring.[11][12] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[13] The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. The resulting aryl ketones are valuable intermediates in the synthesis of more complex molecules.[14] A key advantage of Friedel-Crafts acylation over alkylation is that the product is deactivated towards further substitution, preventing polyacylation.[12]

4. Intermediate for Agrochemicals and Specialty Chemicals

The reactivity of this compound makes it a fundamental building block in the manufacturing of various agrochemicals, including herbicides, pesticides, and fungicides.[3][4] It is also employed in the synthesis of specialty chemicals like dyes, coatings, and textile auxiliaries, where it contributes to the final product's performance and properties.[3][7]

Quantitative Data Summary

The efficiency of reactions involving this compound is critical for its industrial application. The following table summarizes representative reaction yields.

| Reaction Type | Substrate | Product | Catalyst/Conditions | Yield (%) | Reference |

| Synthesis | 2-Ethylhexanoic Acid | This compound | Phosgene, N-methyl-2,6-dimethyl-4-pyridone | 89% | [15] |

| α-Chlorination | 2-Ethylhexanoic Acid | 2-Chloro-2-ethylhexanoyl chloride | Thionyl chloride, N-chlorosuccinimide, HCl | 17.6% (Purity: 85.7%) | [16] |

Note: Specific yield data for acylation and peroxide formation reactions are often proprietary and vary widely with substrates and conditions. The table reflects available data from public sources.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Ethylhexanoic Acid

This protocol describes a laboratory-scale synthesis using phosgene as the chlorinating agent.

Materials:

-

2-Ethylhexanoic acid

-

Phosgene

-

N-methyl-2,6-dimethyl-4-pyridone (catalyst)

Procedure:

-

Charge a suitable reaction vessel with 2-ethylhexanoic acid.

-

Add a catalytic amount of N-methyl-2,6-dimethyl-4-pyridone (e.g., 10 mmols per mole of acid).

-

Introduce phosgene gas into the reaction mixture over a period of 2.5 hours, maintaining appropriate temperature control and safety precautions for handling phosgene.

-

Upon completion of the reaction (as monitored by appropriate analytical techniques, e.g., IR spectroscopy), the crude product is purified.

-

Purification is achieved via distillation to yield pure this compound. A yield of 89% has been reported for this method.[15]

Protocol 2: Friedel-Crafts Acylation of Benzene (General Procedure)

This protocol outlines a general method for the acylation of an aromatic compound using an acyl chloride.

Materials:

-

Benzene (or other aromatic substrate)

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Inert solvent (e.g., dichloromethane, nitrobenzene)

Procedure:

-

In a flask equipped with a reflux condenser and a gas trap (to handle HCl gas), suspend anhydrous aluminum chloride in an excess of the aromatic substrate or an inert solvent.

-

Cool the mixture in an ice bath.

-

Carefully add this compound dropwise to the cooled mixture with constant stirring. Hydrogen chloride gas will be evolved.[14]

-

After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux (e.g., at 60°C) for approximately 30 minutes to drive the reaction to completion.[14]

-

After cooling, the reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over an anhydrous salt (e.g., MgSO₄).

-

The solvent is removed by rotary evaporation, and the resulting ketone product is purified by distillation or chromatography.

Visualized Workflows and Pathways

Diagram 1: General Reactivity of this compound

Caption: Core synthetic routes using this compound as a key reagent.

Diagram 2: Friedel-Crafts Acylation Mechanism Workflow

Caption: Key mechanistic steps of the Friedel-Crafts acylation reaction.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 760-67-8: this compound | CymitQuimica [cymitquimica.com]

- 3. bromchemlaboratories.in [bromchemlaboratories.in]

- 4. nbinno.com [nbinno.com]

- 5. products.basf.com [products.basf.com]

- 6. This compound | 760-67-8 | C8H15ClO [shreesulphuric.com]

- 7. pschemicals.com [pschemicals.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound [wilmar-international.com]

- 10. Organic peroxides - Wikipedia [en.wikipedia.org]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. savemyexams.com [savemyexams.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. prepchem.com [prepchem.com]

- 16. prepchem.com [prepchem.com]

Physical and chemical properties of 2-Ethylhexanoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Ethylhexanoyl chloride (CAS No. 760-67-8), a key intermediate in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals.[1][2][3][4] This document outlines its core characteristics, reactivity, and provides a framework for its application in a laboratory and industrial setting.

Core Physical and Chemical Properties

This compound is a colorless to slightly greyish or yellowish liquid with a pungent odor.[4][5][6] It is a corrosive and combustible substance that requires careful handling.[7][8] The following tables summarize its key physical and chemical data.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 760-67-8 | [9][10] |

| Molecular Formula | C8H15ClO | [10][11] |

| Molecular Weight | 162.66 g/mol | [10][12] |

| Appearance | Colorless to almost colorless, clear liquid | |

| Density | 0.939 g/mL at 25 °C | [11] |

| Boiling Point | 67-68 °C at 11 mmHg | [10][12] |

| Melting Point | -75 °C | [10][12][13] |

| Flash Point | 69 °C to 79 °C | [8][9][10] |

| Refractive Index | n20/D 1.433 | [11] |

| Vapor Pressure | 0.72 mmHg at 67.7 °C | [11] |

| Solubility | Soluble in acetone and other common organic solvents.[5] It hydrolyzes in the presence of water.[5][9] |

Chemical Reactivity and Synthetic Applications

As an acyl chloride, this compound is a reactive compound that readily participates in nucleophilic substitution reactions.[2] This reactivity is central to its utility as an intermediate in organic synthesis.[2][7]

Key Reactions:

-

Hydrolysis: Reacts with water, often violently, to form 2-ethylhexanoic acid and hydrochloric acid.[9][10] This moisture sensitivity necessitates handling under inert and dry conditions.[10]

-

Acylation of Alcohols: It reacts with alcohols to form esters, a fundamental transformation in the synthesis of various compounds, including plasticizers and lubricants.

-

Acylation of Amines: Its reaction with primary and secondary amines yields amides, which are crucial intermediates in the pharmaceutical industry for the creation of active pharmaceutical ingredients (APIs).[3]

-

Friedel-Crafts Acylation: It can be used to introduce the 2-ethylhexanoyl group onto aromatic rings in the presence of a Lewis acid catalyst.

Its broad utility is highlighted by its use in the production of organic peroxides, which serve as initiators in polymerization processes.[4][8] Furthermore, it is a precursor in the manufacturing of certain herbicides, pesticides, and fungicides.[3]

A general workflow for the utilization of this compound in chemical synthesis is depicted below.

Experimental Protocols

Detailed experimental procedures for reactions involving this compound are highly dependent on the specific substrates and desired products. However, a general protocol for acylation is provided below.

General Protocol for the Acylation of an Alcohol:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the alcohol and a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether). The flask is cooled in an ice bath.

-

Addition of Base: A non-nucleophilic base (e.g., pyridine, triethylamine) is added to the stirred solution to act as a scavenger for the HCl byproduct.

-

Addition of this compound: this compound is dissolved in the same anhydrous solvent and added dropwise to the reaction mixture via the dropping funnel. The reaction temperature is maintained at 0-5 °C during the addition.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: The reaction mixture is quenched by the addition of water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as distillation or column chromatography, to yield the desired ester.

The following diagram illustrates a typical experimental workflow for an acylation reaction.

Safety and Handling

This compound is a hazardous substance that causes severe skin burns and eye damage and is harmful if inhaled or swallowed.[9] It is crucial to handle this chemical in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][14] Due to its reactivity with water, it should be stored in a tightly closed container in a cool, dry place, away from moisture and sources of ignition.[8][10][14]

The logical relationship for handling a spill is outlined below.

References

- 1. This compound | CAS No. 760-67-8 | Atul Ltd [atul.co.in]

- 2. nbinno.com [nbinno.com]

- 3. bromchemlaboratories.in [bromchemlaboratories.in]

- 4. This compound [wilmar-international.com]

- 5. products.basf.com [products.basf.com]

- 6. 2-cloruro di etilesanoile - keshengchem [keshengchemical.com]

- 7. guidechem.com [guidechem.com]

- 8. sincerechemical.com [sincerechemical.com]

- 9. kscl.co.in [kscl.co.in]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. chembk.com [chembk.com]

- 12. This compound | 760-67-8 | C8H15ClO [shreesulphuric.com]

- 13. far-chemical.com [far-chemical.com]

- 14. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Note: A General Protocol for Amidation Reactions Using 2-Ethylhexanoyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amide bond formation is a cornerstone of organic synthesis, pivotal in the creation of a vast array of molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and polymers.[1][2] 2-Ethylhexanoyl chloride (CAS 760-67-8) is a versatile C8 acyl chloride that serves as a reactive intermediate for introducing the 2-ethylhexanoyl moiety into target molecules.[3][4] Its reaction with primary or secondary amines provides a direct and efficient route to N-substituted 2-ethylhexanamides.[3] This document provides a detailed protocol for a general amidation reaction using this compound, based on the principles of the Schotten-Baumann reaction.[1][5]

Reaction Principle and Mechanism

The reaction between an acyl chloride and an amine is a nucleophilic acyl substitution.[6][7] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIEA), is included in the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is formed, preventing the protonation of the starting amine.[5][6][8]

Experimental Protocol